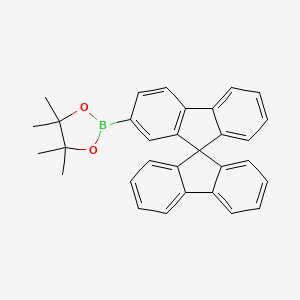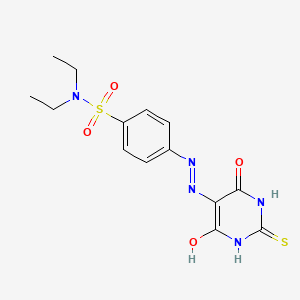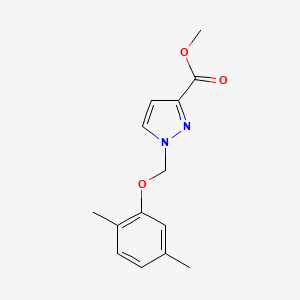
Methyl 4,4,4-trifluoro-2-hydroxybutanoate
Overview
Description
“Methyl 4,4,4-trifluoro-2-hydroxybutanoate” is a chemical compound with the CAS Number: 1610538-11-8 . It has a molecular weight of 172.1 and its IUPAC name is methyl 4,4,4-trifluoro-2-hydroxybutanoate . It is a liquid at room temperature .
Molecular Structure Analysis
“Methyl 4,4,4-trifluoro-2-hydroxybutanoate” contains a total of 17 bonds; 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“Methyl 4,4,4-trifluoro-2-hydroxybutanoate” is a liquid at room temperature . Its molecular weight is 172.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Intramolecular Cyclisations for Synthesis of Bicyclic Tetrahydropyrans
Methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, was utilized in reactions with aldehydes to create bicyclic oxygen heterocycles. These reactions were efficient in generating three new stereogenic centers in a single pot, indicating the compound's utility in complex organic synthesis (Elsworth & Willis, 2008).
Conversion of Tetrose Sugars to α‐Hydroxy Acid Platform Molecules
α‐Hydroxy acids (AHAs), such as lactic acid, are vital in the biorefinery concept for their application in solvents and biodegradable polyester plastics. The study introduced new biomass-related routes for producing four-carbon-backbone AHAs, highlighting the compound's role in advancing new materials for polyester plastics (Dusselier et al., 2013).
Application in Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), biodegradable and thermoprocessable polyesters, have seen applications in medical devices and tissue engineering. Methyl 4,4,4-trifluoro-2-hydroxybutanoate-related compounds, due to their biocompatibility and degradation properties, contribute to the development of various medical devices and tissue engineering applications (Chen & Wu, 2005).
Synthesis of Difluorofuranones and Study of Cyclisation Energies
The compound facilitated the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones, indicating its utility in producing complex fluorinated structures. This study highlights the effects of substituents on the cyclisation ability of fluorinated 4-hydroxyalkanoates and provides insights into the cyclisation energies through DFT calculations (Hajduch et al., 2014).
Conversion of Cellulose to Valuable Esters
A study explored the direct conversion of cellulose into a mixture of useful α-hydroxy esters, including methyl lactate, methyl vinyl glycolate, and methyl-4-methoxy-2-hydroxybutanoate, using metal-triflate catalysts. This process highlights the potential of utilizing cellulose, a renewable resource, to produce valuable chemicals for the synthesis of functional biodegradable polyesters (Dusselier et al., 2017).
Safety and Hazards
“Methyl 4,4,4-trifluoro-2-hydroxybutanoate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the following hazard statements: H227, H315, H319, H335 . The precautionary statements associated with it are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
methyl 4,4,4-trifluoro-2-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-11-4(10)3(9)2-5(6,7)8/h3,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVOFNSEBVKBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1610538-11-8 | |
| Record name | methyl 4,4,4-trifluoro-2-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2545120.png)


![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)



![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)


![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)
![2-((1-(3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2545139.png)